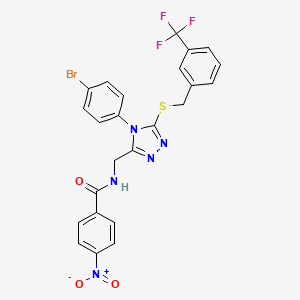

N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

説明

特性

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BrF3N5O3S/c25-18-6-10-19(11-7-18)32-21(13-29-22(34)16-4-8-20(9-5-16)33(35)36)30-31-23(32)37-14-15-2-1-3-17(12-15)24(26,27)28/h1-12H,13-14H2,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBMJXLWOLPISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BrF3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties. The following sections will detail the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a triazole ring, a bromophenyl group, and a trifluoromethylbenzyl thioether. The nitrobenzamide moiety contributes to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been evaluated for their effectiveness against various bacteria and fungi. In one study, synthesized triazolethiones demonstrated activity against Mycobacterium tuberculosis, with some compounds showing inhibition rates comparable to established antibiotics like rifampicin .

Anticancer Properties

The anticancer potential of triazole derivatives is well-documented. In vitro studies have indicated that certain triazole compounds can inhibit cancer cell proliferation. For example, a related compound displayed high anticancer activity in human colon cancer cell lines (HCT 116), with an IC50 value significantly lower than that of doxorubicin . This suggests that this compound may also possess similar properties due to its structural similarities.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with triazole compounds. Studies have shown that modifications in the triazole structure can lead to varying degrees of efficacy in seizure models. For instance, certain derivatives exhibited protective effects against pentylenetetrazole-induced seizures, indicating their potential as therapeutic agents for epilepsy .

Antioxidant Activity

Triazole derivatives have also been evaluated for their antioxidant properties. Some studies report that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was measured using IC50 values, with some compounds showing superior activity compared to standard antioxidants like gallic acid .

Study 1: Antimicrobial Evaluation

In a systematic evaluation of synthesized triazole derivatives against various pathogens, it was found that compounds similar to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 18 |

| C | P. aeruginosa | 12 |

Study 2: Anticancer Screening

A screening of various triazole derivatives against cancer cell lines revealed that those with similar structures to this compound showed significant cytotoxic effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| D | HCT116 | 5.0 |

| E | MCF7 | 7.5 |

Q & A

Q. What safety precautions are critical during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。